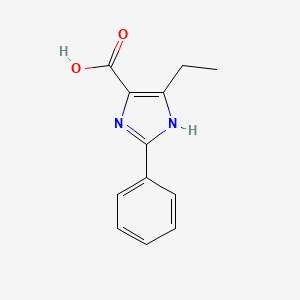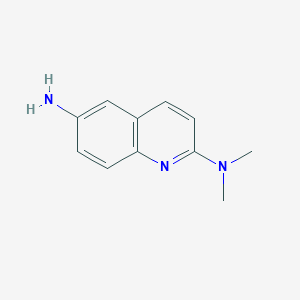![molecular formula C11H18N2O3 B1518060 3-(3-ヒドロキシプロピル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン CAS No. 1153129-25-9](/img/structure/B1518060.png)
3-(3-ヒドロキシプロピル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン
説明
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
デルタオピオイド受容体作動薬
この化合物は、デルタオピオイド受容体(DOR)作動薬の新規ケモタイプとして特定されています . DORは、慢性疼痛や片頭痛を含む神経学的および精神医学的障害の治療のための潜在的な標的です。 他のGPCRよりもDORに結合する際の化合物の選択性と有効性は、現在の臨床候補と比較して副作用の少ない新規鎮痛薬の開発のための有望な候補としています .
創薬におけるハイスループットスクリーニング
この化合物のユニークな構造は、新規デルタオピオイド受容体作動薬を特定するためのハイスループットスクリーニングアッセイで使用されてきました . ドッキングと分子動力学シミュレーションによるDORのオルトステリック部位への結合能力は、薬理学的特性が改善された薬物発見に重要です .
薬理学における計算モデリング
薬理学研究では、計算モデリングは、薬物候補が標的にどのように相互作用するかを予測するために不可欠です。 この化合物は、Gタンパク質シグナル伝達への結合力学とシグナル伝達バイアスを理解するための計算研究の足場として機能し、特定の治療効果を持つ薬物設計に不可欠です .
プロリルヒドロキシラーゼドメイン阻害
対象となる化合物と同様の構造モチーフを共有するスピロ[4.5]デカン-2-オン誘導体は、プロリルヒドロキシラーゼドメイン(PHD)酵素の阻害剤として研究されています . これらの酵素は、低酸素症への反応に関与しており、その阻害は、貧血や虚血関連疾患の治療に治療の可能性があります。
材料科学:分析標準
材料科学では、この化合物は、化学分析の品質と一貫性を確保するための分析標準として使用できます . 特定の条件下での明確な構造と安定性により、HPLCやガスクロマトグラフィーなど、さまざまな分析技術で使用するために適しています。
化学工学:プロセス最適化
この化合物の安定性と反応性プロファイルは、合成プロセスを最適化するために使用できる化学工学に興味深いものです . さまざまな条件下でのその挙動を理解することで、医薬品やその他の化学製品のより効率的かつ費用対効果の高い生産方法につながる可能性があります。
作用機序
Target of Action
The primary targets of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) , Hypoxia-inducible factor prolyl hydroxylase (PHD) , and the Delta Opioid Receptor (DOR) . These targets play crucial roles in various biological processes, including cell death, response to hypoxia, and pain modulation.
Mode of Action
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione interacts with its targets in different ways:
- With RIPK1, it acts as an inhibitor .
- With PHD, it acts as a pan-inhibitor .
- With DOR, it acts as a selective agonist .
Biochemical Pathways
The compound affects several biochemical pathways:
- It inhibits the necroptosis signaling pathway by targeting RIPK1 .
- It inhibits the hypoxia response pathway by targeting PHD .
- It modulates pain signaling by targeting DOR .
Pharmacokinetics
The pharmacokinetic properties of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4Related compounds have been optimized for phd2 inhibition and an optimal pk/pd profile .
Result of Action
The molecular and cellular effects of the compound’s action include:
生化学分析
Biochemical Properties
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity . These interactions are characterized by binding to the orthosteric site of the receptor, leading to modulation of receptor activity and downstream signaling pathways .
Cellular Effects
The effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate cAMP production in cells expressing delta opioid receptors, thereby affecting intracellular signaling cascades . Additionally, it can alter gene expression profiles related to pain and inflammation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at delta opioid receptors, promoting G-protein signaling while exhibiting low beta-arrestin recruitment efficacy . This selective signaling bias is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with beta-arrestin pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione over time are critical for its efficacy in laboratory settings. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of cellular functions without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione vary with dosage. At therapeutic doses, it exhibits potent analgesic effects with minimal adverse reactions . At higher doses, there is a risk of toxicity and adverse effects, including potential convulsions . These findings underscore the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can influence metabolic flux and the levels of various metabolites, impacting the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in tissues expressing high levels of delta opioid receptors . Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
Within cells, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione localizes to specific subcellular compartments. It is predominantly found in the plasma membrane, where it interacts with delta opioid receptors . Additionally, post-translational modifications and targeting signals may direct it to other cellular compartments, influencing its activity and function .
特性
IUPAC Name |
3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-8-4-7-13-9(15)11(12-10(13)16)5-2-1-3-6-11/h14H,1-8H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLUZKGYFKTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)








![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1517997.png)

